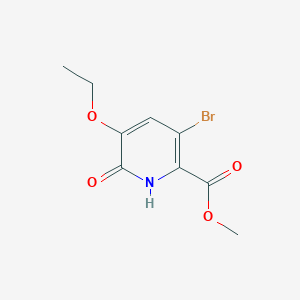

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a pyridine backbone with functional groups that influence its reactivity and physical properties. The 6-oxo group contributes to keto-enol tautomerism, which is critical in hydrogen-bonding interactions and crystal packing .

Properties

Molecular Formula |

C9H10BrNO4 |

|---|---|

Molecular Weight |

276.08 g/mol |

IUPAC Name |

methyl 3-bromo-5-ethoxy-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO4/c1-3-15-6-4-5(10)7(9(13)14-2)11-8(6)12/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

KVZZTHRTURSVQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(NC1=O)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Bromination with NBS achieves maximum efficiency in dichloromethane at 0–25°C, while higher temperatures promote side reactions such as over-bromination. Ethoxylation proceeds optimally in DMF at 80°C, with sodium ethoxide as the base.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions for introducing ethoxy groups via Buchwald-Hartwig amination, though this is less common for oxygen nucleophiles. Copper(I) iodide in combination with 1,10-phenanthroline enhances Ullman-type ethoxylation reactions, albeit with moderate yields.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Ethoxylation | NBS bromination, NaOEt substitution | 65–75 | High regioselectivity | Multi-step, costly reagents |

| Hantzsch Cyclization | Cyclocondensation, bromination | 50–60 | Single-pot synthesis | Low asymmetry control |

| Kröhnke Reaction | Oxime formation, cyclization | 70–80 | Scalable, minimal purification | Requires acidic conditions |

Mechanistic Insights and Side Reactions

Bromination via NBS proceeds through a radical mechanism, initiated by light or azobisisobutyronitrile (AIBN). Competing pathways include dimerization of pyridinone radicals, which is suppressed by maintaining low reagent concentrations. Ethoxylation via SₙAr is favored by electron-withdrawing groups (e.g., the 6-oxo moiety), which activate the 5-position for nucleophilic attack. Common side products include 3,5-dibromo derivatives (from over-bromination) and ethyl ethers (from Williamson synthesis byproducts).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Applications

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate has been studied for its antimicrobial properties against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against selected microorganisms:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Candida albicans | 0.25 µg/mL | 0.5 µg/mL |

In a study evaluating the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus, it demonstrated significant antibacterial activity and reduced biofilm formation by over 70% compared to untreated controls .

Anticancer Properties

The compound also exhibits promising anticancer activity. In vitro studies have assessed its effects on various cancer cell lines, as shown in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| HCT116 (colorectal cancer) | 12 | Inhibition of cell cycle progression |

| A375 (melanoma) | 10 | Targeting mitochondrial pathways |

The mechanism of action involves disrupting mitochondrial function, leading to apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited significant antibiofilm activity, suggesting its potential use in treating infections caused by biofilm-forming pathogens .

Case Study: Anticancer Properties

In another study examining its anticancer properties, researchers treated human melanoma cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage in treated cells .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound increases steric bulk and electron-donating capacity compared to smaller substituents like methyl or hydrogen. This influences solubility and reactivity in nucleophilic substitution reactions.

- Bromo Position : Bromine at position 3 (target compound) vs. position 5 (CAS 153888-47-2) alters electronic distribution, affecting electrophilic aromatic substitution preferences .

- Ester Group : Ethyl vs. methyl esters (e.g., CAS 1849594-85-9) impact lipophilicity and metabolic stability in drug design .

Hydrogen Bonding and Crystal Packing

Compounds with 6-oxo-1,6-dihydropyridine moieties exhibit keto-enol tautomerism, enabling hydrogen-bonding interactions critical for supramolecular assembly. For example:

- Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate forms hydrogen-bonded dimers via N–H⋯O interactions, stabilizing its crystal lattice .

- 2-Amino-5-bromopyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate (a salt derivative) exhibits a 2D network via N–H⋯O and O–H⋯O bonds, demonstrating the role of ionic interactions in packing .

Biological Activity

Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1196959-77-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

Before delving into biological activities, it is essential to understand the chemical profile of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO4 |

| Molecular Weight | 276.08 g/mol |

| Boiling Point | 398.6 ± 42.0 °C (Predicted) |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.30 ± 0.10 (Predicted) |

Antimicrobial Activity

Recent studies have demonstrated that methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine derivatives exhibit notable antimicrobial properties. The following findings summarize the antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition : It effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .

- Bactericidal Activity : The compound displayed bactericidal properties with minimum bactericidal concentrations (MBC) confirming its potential as an effective antibacterial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism of Action : Research indicates that methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS). This was demonstrated in lipopolysaccharide (LPS)-induced RAW264.7 cells .

- NF-kB Pathway : The compound suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammation, by inhibiting the NF-kB signaling pathway .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Inhibition of Kinases : Studies have indicated that derivatives of this compound inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, with IC50 values around 1.46 μM .

- Cell Viability : The compound demonstrated reduced tumor growth rates in preclinical models, indicating its potential for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and increased antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment using zebrafish embryos, the compound's ability to reduce inflammation was assessed. Results showed a significant decrease in inflammatory markers without cytotoxic effects, suggesting a favorable safety profile for therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-bromo-5-ethoxy-6-oxo-1,6-dihydropyridine-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, leveraging bromination and esterification steps. For example, a related compound (Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate) is synthesized using controlled bromination of a dihydropyridine precursor, followed by nitration and esterification . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Acidic conditions (e.g., methanesulfonic acid) promote cyclization .

- Temperature : Reflux conditions (80–100°C) optimize yields while minimizing side reactions .

Purification via crystallization or chromatography ensures >95% purity .

Advanced: How can substituent reactivity (e.g., bromine vs. ethoxy groups) be managed during synthesis?

Answer:

The bromine atom at position 3 and ethoxy group at position 5 exhibit distinct electronic effects. Bromine, being electron-withdrawing, directs electrophilic substitution to the para position, while the ethoxy group (electron-donating) stabilizes intermediates. Strategies include:

- Sequential functionalization : Introduce bromine first to avoid steric clashes .

- Protecting groups : Temporarily shield the ethoxy group during bromination .

- Kinetic control : Adjust reaction time to favor bromine incorporation over side reactions (e.g., dehalogenation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : H and C NMR identify substituents (e.g., ethoxy at δ 1.3–1.5 ppm; bromine deshields adjacent protons) .

- Mass spectrometry : High-resolution MS confirms molecular weight (CHBrNO, theoretical MW: 276.08) and fragments (e.g., loss of COOCH) .

- IR : Stretching frequencies for carbonyl (1700–1750 cm) and C-Br (600–700 cm) .

Advanced: How can tautomerism in the dihydropyridine ring be resolved using crystallography?

Answer:

The keto-enol tautomerism of the 6-oxo group can lead to ambiguity in structural assignments. Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-III provides definitive proof:

- Hydrogen bonding : The keto form shows N–H···O interactions (2.8–3.0 Å), while enol forms exhibit O–H···N bonds .

- Disorder modeling : Use SHELX’s PART instruction to refine partial occupancies in cases of tautomeric coexistence .

Basic: What are the compound’s key physicochemical properties?

Answer:

- Melting point : 109–110°C (similar to analogs like Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) .

- Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to ester and carbonyl groups .

- Stability : Sensitive to light/moisture; store at room temperature in inert atmospheres .

Advanced: How to address discrepancies in reported crystallographic data (e.g., unit cell parameters)?

Answer:

Variations in unit cell parameters (e.g., orthorhombic vs. monoclinic systems) may arise from:

- Polymorphism : Screen crystallization solvents (e.g., water vs. ethanol) to isolate stable forms .

- Thermal motion : Refine anisotropic displacement parameters (ADPs) using SHELXL to account for dynamic disorder .

- Validation tools : Use PLATON or CIF-check to ensure compliance with IUCr standards .

Basic: How is this compound used in medicinal chemistry research?

Answer:

As a dihydropyridine derivative, it serves as a precursor for:

- Enzyme inhibitors : Functionalization at positions 3 and 5 targets kinases or proteases .

- Bioisosteres : The bromine atom mimics chlorine in lead optimization .

- SAR studies : Ethoxy group modifications correlate with bioavailability in cell-based assays .

Advanced: What strategies optimize biological activity while minimizing toxicity?

Answer:

- Metabolic profiling : Introduce electron-withdrawing groups (e.g., Br) to reduce oxidative metabolism .

- Prodrug design : Mask the carboxylate as an ester to enhance membrane permeability .

- Crystallographic docking : Use AutoDock Vina to predict binding modes with target proteins, guided by SCXRD-derived conformations .

Basic: How to validate synthetic purity and identity?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~8.2 min .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C%: 43.2, H%: 3.6) .

- TLC : R = 0.4 in ethyl acetate/hexane (3:7) .

Advanced: How to resolve conflicting spectral data (e.g., NMR shifts) across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.